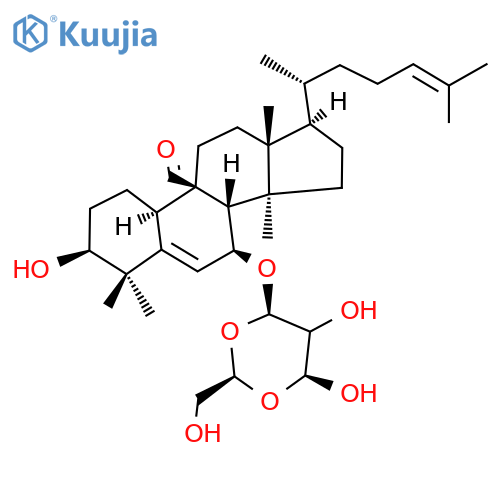Cas no 894412-35-2 (Momordicin IV)

Momordicin IV structure
Momordicin IV 化学的及び物理的性質
名前と識別子
-
- AKOS040763290
- Momordicin IV
- 894412-35-2
-
- インチ: InChI=1S/C36O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6
- InChIKey: JUHDGQYQZVMJEY-UHFFFAOYSA-N
- ほほえんだ: [#6]-[#6](-[#6]-[#6](-[#8])\[#6]=[#6](\[#6])-[#6])-[#6]1-[#6]-[#6]C2([#6])[#6]3-[#6](-[#8]-[#6]-4-[#8]-[#6](-[#6]-[#8])-[#6](-[#8])-[#6](-[#8])-[#6]-4-[#8])-[#6]=[#6]4-[#6](-[#6]-[#6]-[#6](-[#8])C4([#6])[#6])C3([#6]-[#6]C12[#6])[#6]=O |c:29|
計算された属性
- せいみつぶんしりょう: 634.40808342g/mol
- どういたいしつりょう: 634.40808342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 重原子数: 45
- 回転可能化学結合数: 8
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 157Ų
Momordicin IV 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6241-5 mg |
Momordicin IV |
894412-35-2 | 98% | 5mg |
¥ 14,650 | 2023-07-10 | |
| TargetMol Chemicals | TN6241-5mg |
Momordicin IV |
894412-35-2 | 5mg |
¥ 14650 | 2024-07-19 | ||
| TargetMol Chemicals | TN6241-1 ml * 10 mm |
Momordicin IV |
894412-35-2 | 1 ml * 10 mm |
¥ 17400 | 2024-07-19 | ||
| TargetMol Chemicals | TN6241-1 mL * 10 mM (in DMSO) |
Momordicin IV |
894412-35-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 17400 | 2023-09-15 |
Momordicin IV 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
894412-35-2 (Momordicin IV) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
